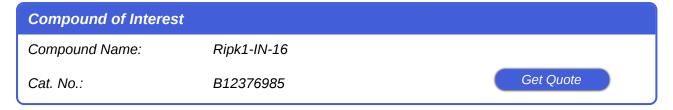


Application Notes and Protocols for In Vivo Administration of Ripk1-IN-16

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress responses, mediating inflammation, apoptosis, and necroptosis.[1][2] Its pivotal role in these pathways makes it a compelling therapeutic target for a range of inflammatory diseases, neurodegenerative disorders, and ischemic injuries.[1][2] Ripk1-IN-16 is a potent and orally active small molecule inhibitor of RIPK1 kinase activity.[3] By specifically targeting the kinase function of RIPK1, Ripk1-IN-16 effectively blocks the downstream signaling cascades that lead to necroptotic cell death and the release of pro-inflammatory mediators.[4][5] In preclinical mouse models, Ripk1-IN-16 has demonstrated significant efficacy in protecting against TNF-induced systemic inflammatory response syndrome (SIRS) and sepsis.[3][4]

These application notes provide detailed protocols for the in vivo administration of **Ripk1-IN-16** in mouse models of SIRS and sepsis, along with a summary of its mechanism of action and relevant quantitative data from studies with similar RIPK1 inhibitors.

Mechanism of Action

Ripk1-IN-16 functions as a selective inhibitor of the kinase activity of RIPK1.[4] In the context of TNF- α signaling, RIPK1 acts as a key signaling node. Upon TNF- α binding to its receptor (TNFR1), RIPK1 is recruited to the receptor complex. In a simplified view, the subsequent



ubiquitination of RIPK1 can lead to the activation of pro-survival pathways like NF-κB. However, under conditions where apoptosis is inhibited, RIPK1 can become phosphorylated, leading to the formation of the "necrosome" complex with RIPK3 and mixed lineage kinase domain-like protein (MLKL).[2][6] This cascade culminates in MLKL-mediated plasma membrane rupture and necroptotic cell death. **Ripk1-IN-16** binds to RIPK1 and prevents its autophosphorylation, thereby inhibiting the formation of the necrosome and blocking necroptosis.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for **Ripk1-IN-16** and other well-characterized, potent RIPK1 inhibitors used in preclinical in vivo studies. This data can be used for comparative purposes and to guide experimental design.

Table 1: In Vitro Potency of RIPK1 Inhibitors

Compound	Target	IC50 / EC50	Cell Line	Assay Type	Reference
Ripk1-IN-16 (Compound 4-155)	RIPK1	EC50: ~10- fold more potent than Nec-1s	HT-29, L929	Necroptosis Inhibition	[4]
PK68	RIPK1	IC50: ~90 nM	Human and mouse cells	In vitro kinase assay	[7][8]
EC50: 13 nM (mouse), 23 nM (human)	L929, HT-29	Necroptosis Inhibition	[7][9]		
GSK547	RIPK1	IC50: 13 ng/mL	-	In vitro kinase assay	[10]

Table 2: Pharmacokinetic Parameters of RIPK1 Inhibitors in Mice



Compo und	Adminis tration Route	Dose	Cmax	Tmax	T1/2	Oral Bioavail ability (%)	Referen ce
PK68	Oral gavage	5 mg/kg	2423 ng/mL	0.5 h	1.3 h	61%	[7]
GSK547	Oral gavage	0.1 mg/kg	11 ng/mL	-	-	-	[10][11]
1 mg/kg	98 ng/mL	-	-	-	[10][11]		
10 mg/kg	886 ng/mL	-	-	-	[10][11]	-	

Experimental Protocols

Protocol 1: Administration of Ripk1-IN-16 for TNFinduced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This protocol describes the use of **Ripk1-IN-16** to protect mice from lethal shock induced by TNF- α .

Materials:

- Ripk1-IN-16
- Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[12]
- Recombinant murine TNF-α (endotoxin-free)
- Sterile phosphate-buffered saline (PBS)
- 8-10 week old C57BL/6 mice
- Oral gavage needles (20-22 gauge)



- Syringes
- Rectal thermometer

Procedure:

- Preparation of Ripk1-IN-16 Formulation:
 - Based on its characterization as an orally active compound, formulate Ripk1-IN-16 in a suitable vehicle for oral administration. A common formulation for similar small molecule inhibitors is a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[12]
 - Prepare a stock solution of **Ripk1-IN-16** in the chosen vehicle at a concentration that allows for a dosing volume of approximately 100-200 μL per 20 g mouse. A recommended starting dose, based on similar potent RIPK1 inhibitors, is in the range of 1-10 mg/kg.[8]
- Animal Dosing:
 - Acclimatize mice for at least one week before the experiment.
 - Administer Ripk1-IN-16 or vehicle control to the mice via oral gavage. The timing of administration should be determined based on the expected Tmax of the compound. For compounds with a Tmax of 0.5-1 hour, dosing 30-60 minutes prior to TNF-α challenge is appropriate.[7]
- Induction of SIRS:
 - \circ Prepare a solution of recombinant murine TNF-α in sterile PBS. A typical lethal dose is around 500 µg/kg.[4]
 - Inject the TNF- α solution intravenously (i.v.) via the tail vein.
- Monitoring:
 - Monitor the mice for signs of distress, including lethargy, piloerection, and huddled posture.



- Measure rectal body temperature at regular intervals (e.g., every hour for the first 6 hours, then every 2-4 hours) to assess hypothermia, a key indicator of TNF-induced shock.
- Record survival rates over a period of 24-48 hours.

Protocol 2: Administration of Ripk1-IN-16 for Cecal Ligation and Puncture (CLP)-induced Sepsis in Mice

This protocol details the use of **Ripk1-IN-16** in a clinically relevant model of polymicrobial sepsis.

Materials:

- Ripk1-IN-16 and vehicle (as in Protocol 1)
- Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
- Surgical instruments (scissors, forceps, needle holder)
- Suture material (e.g., 4-0 silk)
- 21-23 gauge needle
- Sterile saline
- Analgesic (e.g., buprenorphine)

Procedure:

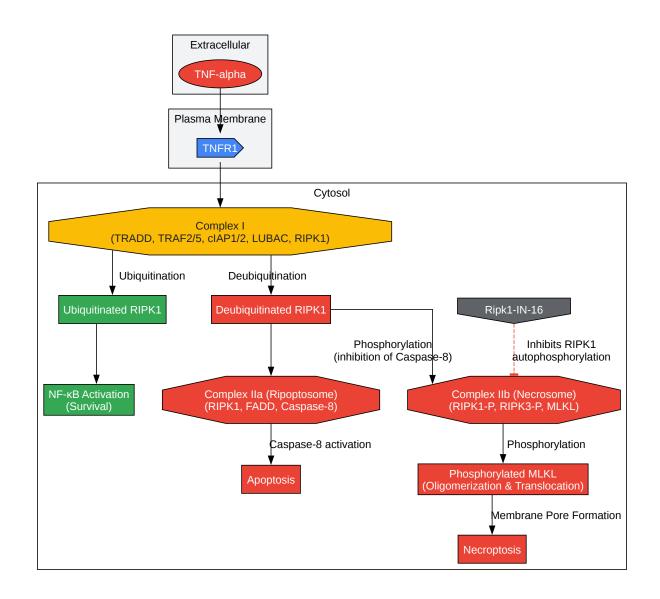
- Preparation and Pre-treatment:
 - Formulate Ripk1-IN-16 as described in Protocol 1.
 - Administer Ripk1-IN-16 or vehicle control via oral gavage 30-60 minutes prior to the CLP surgery.
- Cecal Ligation and Puncture (CLP) Surgery:



- Anesthetize the mouse using an approved protocol.
- Shave and disinfect the abdomen.
- Make a small midline laparotomy incision (1-2 cm) to expose the cecum.
- Ligate the cecum distal to the ileocecal valve. The position of the ligation determines the severity of sepsis (a more proximal ligation results in more severe sepsis).
- Puncture the ligated cecum once or twice with a 21-23 gauge needle.
- Gently squeeze the cecum to extrude a small amount of fecal content into the peritoneal cavity.
- Return the cecum to the abdominal cavity and close the incision in layers (peritoneum and skin).
- Administer subcutaneous sterile saline for fluid resuscitation and an analgesic for pain management.
- Post-operative Care and Monitoring:
 - House the mice in a clean, warm environment and monitor for recovery from anesthesia.
 - Subsequent doses of Ripk1-IN-16 can be administered at appropriate intervals (e.g., every 12 or 24 hours) depending on the compound's half-life.
 - Monitor the mice for signs of sepsis, including lethargy, piloerection, and decreased activity.
 - Record survival rates for up to 7 days.
 - At designated time points, blood and tissue samples can be collected for analysis of inflammatory cytokines, bacterial load, and organ damage.

Visualizations Signaling Pathway Diagram



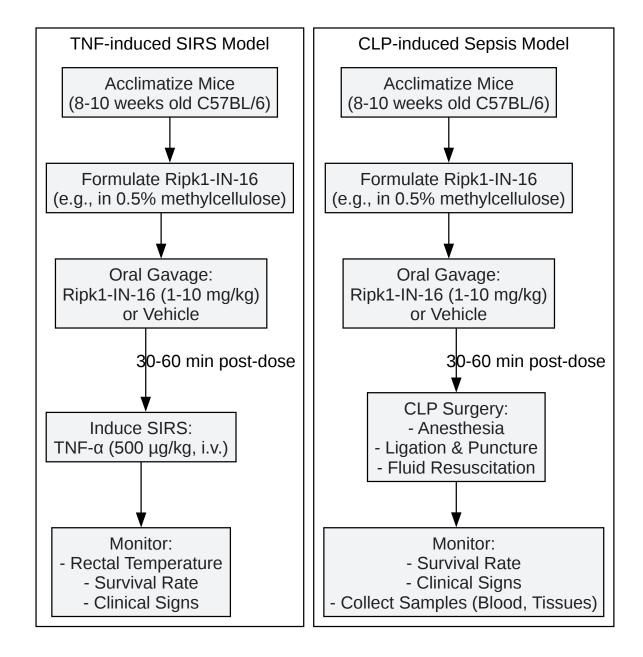


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Caption: RIPK1 Signaling Pathway and Point of Intervention by Ripk1-IN-16.



Experimental Workflow Diagram



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Caption: Experimental Workflows for In Vivo Studies with Ripk1-IN-16.



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